2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one
Description
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one is a boron-containing quinazoline derivative characterized by a dioxaborolane moiety at the 6-position and methyl substituents at the 2- and 3-positions of the quinazolin-4-one core. Quinazolines are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The incorporation of a dioxaborolane group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .
Properties
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-10-18-13-8-7-11(9-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPXRVSOBRZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various aryl or vinyl-substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinazolinone derivatives often exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's bioactivity by improving its solubility and stability in biological systems. A study demonstrated that similar compounds with quinazolinone structures showed promising results against various cancer cell lines, suggesting that 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one could be explored for its anticancer potential.
2. Targeted Drug Delivery
The dioxaborolane moiety can facilitate the formation of boron-containing compounds that are useful in drug delivery systems. These compounds can be designed to release active pharmaceutical ingredients in a controlled manner. The unique properties of the dioxaborolane group allow for the development of targeted therapies that minimize side effects while maximizing therapeutic effects.
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Quinazolinone derivatives have been studied for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the dioxaborolane unit may enhance charge transport properties and stability of devices.
2. Sensors
The unique chemical structure may also lend itself to applications in sensor technology. Research has shown that boron-containing compounds can interact with various analytes, making them suitable for developing chemical sensors. The ability to modify the electronic properties through structural changes allows for the design of sensitive detection systems.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several quinazolinone derivatives and evaluated their anticancer activities against breast cancer cell lines. The study found that modifications to the quinazolinone core significantly influenced cytotoxicity and selectivity towards cancer cells. This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Development of Organic Photovoltaics
A research team at a leading university explored the use of boron-containing quinazolinones in organic photovoltaic devices. Their findings indicated that incorporating such compounds improved the efficiency of charge separation and transport within the device architecture. This suggests that this compound could be an effective component in future organic solar cells.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The quinazolinone core can interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .
Comparison with Similar Compounds
Key Differences and Implications
Core Structure: The quinazolin-4-one core in the target compound and FF-5896 is associated with pharmacological activity, particularly in kinase inhibition and DNA intercalation . In contrast, the oxazolopyridinone analog () has a fused oxazole ring, which may alter electronic properties and binding affinity in biological systems.
Methyl groups can also stabilize the quinazoline core against metabolic degradation . The dioxaborolane moiety in all compounds enables participation in Suzuki-Miyaura cross-couplings. However, steric differences (e.g., methyl groups in the target compound vs. methoxy groups in the benzaldehyde analog) may influence reaction efficiency and regioselectivity .
Physicochemical Properties :
- The target compound’s higher molecular weight (273.81 vs. 262.07 for FF-5896) and methyl substituents suggest reduced aqueous solubility compared to FF-5895. This could limit bioavailability but improve lipid bilayer penetration.
Biological Activity
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a dioxaborolane moiety. The presence of the boron-containing group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉B₁O₄ |
| Molecular Weight | 266.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of quinazolinone derivatives often involves the inhibition of various enzymes and receptors. Studies indicate that compounds with similar structures can act as inhibitors of kinases involved in cancer progression. The dioxaborolane group may facilitate interactions with target proteins through boron coordination chemistry.
Anticancer Activity
Recent research has shown that quinazolinone derivatives exhibit significant anticancer properties by targeting multiple pathways involved in tumor growth and metastasis. For instance, compounds derived from quinazolinone have been reported to inhibit the epidermal growth factor receptor (EGFR), which is critical in several cancers.
- Inhibition of Kinases : The compound may inhibit tyrosine kinases such as EGFR and others involved in cancer cell signaling pathways.
- Cell Proliferation Studies : In vitro studies demonstrated that similar quinazolinone derivatives reduced the proliferation of various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range .
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. The presence of the dioxaborolane moiety may enhance their efficacy against bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans .
Study 1: Anticancer Efficacy
In a study conducted by Wiese et al., a series of quinazolinamine derivatives were synthesized and evaluated for their ability to inhibit BCRP (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp). The results indicated that certain derivatives exhibited dual inhibition capabilities, which could be beneficial for overcoming multidrug resistance in cancer therapy .
Study 2: Antimicrobial Efficacy
A recent publication detailed the synthesis of various substituted quinazolinones and their antimicrobial activity against several pathogens. The study highlighted that modifications to the quinazolinone structure significantly influenced their binding affinity to target proteins and overall antimicrobial potency .
Q & A
Q. What synthetic strategies are employed for preparing 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Quinazolinone Core Formation : Condensation of substituted aldehydes with thioacetamides or urea derivatives under reflux conditions (e.g., ethanol or DMF as solvent) to form the quinazolin-4-one scaffold. (ii) Boronate Ester Introduction : Suzuki-Miyaura coupling or direct substitution using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents. Reaction conditions (e.g., Pd catalysts, base selection) must be optimized to avoid decomposition of sensitive functional groups . (iii) Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to isolate the product.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substituent positions and boronate ester integration. NMR is critical for confirming the integrity of the dioxaborolane moiety.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight.
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
- X-ray Crystallography : Optional for unambiguous structural confirmation if single crystals are obtained .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (argon) at -20°C to prevent boronate hydrolysis.
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to hydrolyze boronate esters .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this boronate ester?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or SPhos-based catalysts for reactivity.
- Solvent/Base Systems : Evaluate polar aprotic solvents (THF, DMF) with weak bases (KCO) vs. strong bases (CsCO) to balance reaction rate and boronate stability.
- Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between temperature (60–100°C), catalyst loading (1–5 mol%), and stoichiometry .
Q. How should contradictory data in reaction yields or spectroscopic results be analyzed?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions to rule out human error.
- Spectroscopic Re-analysis : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) to resolve ambiguities.
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., deboronation or quinazolinone ring degradation) .
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boronate ester hydrolysis kinetics.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict aggregation or degradation.
- Docking Studies : If biologically active, model interactions with target proteins (e.g., kinases) to guide functionalization .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–10) to simulate photolysis.
- Biotic Degradation : Use OECD 301D tests with activated sludge to measure biodegradation rates.
- Bioaccumulation : Calculate logP (experimental or via EPI Suite) to estimate partitioning in lipid-rich tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
